molecular formula C11H18N2S B1448030 {2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine CAS No. 1268147-28-9

{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine

Cat. No. B1448030
CAS RN: 1268147-28-9
M. Wt: 210.34 g/mol
InChI Key: HDDIXTKCKCWUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine” is C11H18N2S . The molecular weight of this compound is 210.34 .


Chemical Reactions Analysis

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex compounds with potential therapeutic effects. The versatility of “{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine” allows for the development of various substituted piperidines, which can lead to the discovery of new drugs .

Pharmacological Applications

This compound has been found to be integral in the development of pharmaceuticals. Piperidine structures are present in more than twenty classes of drugs, including those with analgesic, antipsychotic, and anti-inflammatory properties. The structural flexibility of piperidine derivatives makes them suitable for a broad spectrum of pharmacological applications .

Anticancer Research

Piperidine derivatives, including “{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine,” are being explored for their anticancer properties. Researchers have synthesized various N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells, with modifications to the piperidine ring influencing cytotoxicity .

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal applications of piperidine derivatives are significant. They have been utilized in creating compounds that exhibit a wide range of biological activities, including actions against harmful bacteria and fungi, which is crucial in the fight against infectious diseases .

Neuroprotective Agents

Research has indicated that piperidine derivatives can act as neuroprotective agents. This is particularly relevant in the development of treatments for neurodegenerative diseases, where the neuroprotective qualities of these compounds can play a role in mitigating the progression of such conditions .

Antioxidant Properties

The antioxidant properties of piperidine derivatives are noteworthy. These compounds can inhibit or suppress free radicals, which are implicated in various diseases and aging processes. The potential of “{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine” in this field could lead to the development of new antioxidant therapies .

properties

IUPAC Name

2-(4-thiophen-2-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-5-8-13-6-3-10(4-7-13)11-2-1-9-14-11/h1-2,9-10H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIXTKCKCWUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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